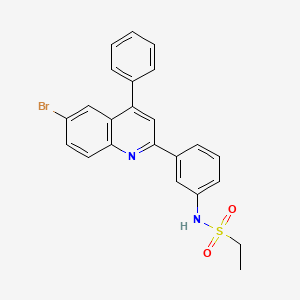![molecular formula C22H20N4O B2765845 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethylbenzamide CAS No. 862810-21-7](/img/structure/B2765845.png)
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have received significant attention due to their varied medicinal applications .
Synthesis Analysis
Imidazo[1,2-a]pyrimidines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides, which are part of your compound, can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidines can be analyzed using various methods, including 1H and 13C NMR . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidines can undergo various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Aplicaciones Científicas De Investigación
Antiviral Activity
Research has shown that derivatives structurally related to Enviroxime, including imidazo[1,2-a]pyrimidines, were designed and prepared for testing as antirhinovirus agents. These compounds demonstrated antiviral activity, highlighting their potential application in treating viral infections (Hamdouchi et al., 1999).
DNA Interaction and Gene Expression Control
Imidazole and pyrrole-containing polyamides have been investigated for their ability to bind specifically to DNA sequences in the minor groove, controlling gene expression. This research suggests potential medicinal applications in treating diseases like cancer (Chavda et al., 2010).
Metabolism and Modification Strategies
A study on the imidazo[1,2-a]pyrimidine moiety identified strategies to reduce metabolism mediated by aldehyde oxidase, crucial for enhancing the efficacy of these compounds as drug candidates (Linton et al., 2011).
Antiulcer Agents
Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, showing cytoprotective properties and highlighting their therapeutic potential in treating ulcers (Starrett et al., 1989).
Antineoplastic Activity
Substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives have shown variable degrees of antineoplastic activity against some cancer cell lines, indicating their potential as anticancer agents (Abdel-Hafez, 2007).
Receptor Imaging
Radiolabelled nonpeptide angiotensin II antagonists based on imidazo[1,2-a]pyridine derivatives have been developed for receptor imaging, useful in diagnosing and studying diseases (Hamill et al., 1996).
Breast Cancer Chemotherapy
Selenylated imidazo[1,2-a]pyridines have been synthesized and shown to be highly cytotoxic to MCF-7 cells, indicating their potential in breast cancer chemotherapy. These compounds have been found to induce cell death by apoptosis and DNA cleavage (Almeida et al., 2018).
Structural and Anticholinesterase Activity
Studies on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have explored their anticholinesterase potential, relevant for treating diseases like Alzheimer's (Dhanalakshmi et al., 2018).
Direcciones Futuras
The future directions in the research of imidazo[1,2-a]pyrimidines involve developing convenient synthetic methods, especially by which we can synthesize these structures respectively from the same starting materials . This is very meaningful due to its wide range of applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyrimidine derivatives have been found to possess a wide range of biological activities . They have been used as the core backbone for the development of covalent inhibitors , and some have shown excellent anticancer activity against various human cancer cell lines .
Mode of Action
Imidazo[1,2-a]pyrimidine derivatives have been used to develop covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, which can lead to irreversible inhibition and prolonged pharmacological effects .
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The synthesis of imidazo[1,2-a]pyrimidines has been achieved under various conditions , which could potentially influence their pharmacokinetic properties.
Result of Action
Some imidazo[1,2-a]pyrimidine derivatives have shown potent anticancer activity against various human cancer cell lines .
Action Environment
The synthesis of imidazo[1,2-a]pyrimidines has been achieved under various conditions , suggesting that the compound’s action could potentially be influenced by environmental factors.
Análisis Bioquímico
Biochemical Properties
These interactions often involve carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation
Cellular Effects
Compounds with similar structures have shown significant effects on various types of cells and cellular processes . For instance, some imidazo[1,2-a]pyrimidines have been found to inhibit the growth of certain cancer cells
Molecular Mechanism
Imidazo[1,2-a]pyrimidines are known to exert their effects at the molecular level through various mechanisms . These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that imidazo[1,2-a]pyrimidines can be synthesized through various chemosynthetic methodologies
Dosage Effects in Animal Models
Imidazo[1,2-a]pyrimidines have been evaluated for their therapeutic potential in various biological activities
Metabolic Pathways
Imidazo[1,2-a]pyrimidines are known to interact with various enzymes and cofactors
Transport and Distribution
Imidazo[1,2-a]pyrimidines are known to interact with various biomolecules
Subcellular Localization
Imidazo[1,2-a]pyrimidines are known to interact with various biomolecules
Propiedades
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-14-5-8-18(11-16(14)3)21(27)24-19-12-17(7-6-15(19)2)20-13-26-10-4-9-23-22(26)25-20/h4-13H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAWUBQNOLUTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-3-{[(4-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2765767.png)

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2765770.png)

![N-{3'-acetyl-7-methyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2765774.png)
![8-[[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]methyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione](/img/no-structure.png)
![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2765778.png)




![4-(2-methylpropyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2765784.png)